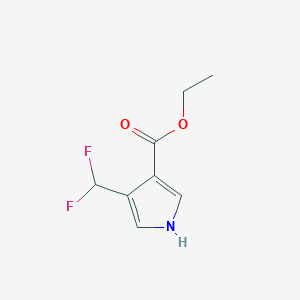
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of difluoromethylated heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate typically involves the introduction of a difluoromethyl group into a pyrrole ring. One common method is the reaction of ethyl 4-bromo-1H-pyrrole-3-carboxylate with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoromethylated derivatives, alcohols, and substituted pyrrole carboxylates .
Scientific Research Applications
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- Ethyl 4-(chloromethyl)-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and hydrogen-bonding ability. These properties make it a valuable compound in the design of molecules with enhanced biological activity and stability .
Biological Activity
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal and agricultural chemistry due to its biological activities, particularly as an antifungal agent. This article explores the biological activity, synthesis, and potential applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C8H8F2N2O2 and a molecular weight of approximately 204.18 g/mol. The compound features a pyrrole ring with a difluoromethyl substituent and an ethyl ester functional group, which are crucial for its biological activity.
Biological Activity
Antifungal Activity:
Research indicates that this compound exhibits promising antifungal properties. It acts primarily as a succinate dehydrogenase inhibitor, disrupting mitochondrial respiration in fungi. This inhibition leads to reduced ATP production, ultimately causing fungal cell death .
The mechanism through which this compound exerts its antifungal effects involves interaction with the succinate dehydrogenase complex. This interaction is critical as it interferes with the energy metabolism of pathogenic fungi, making it a candidate for developing new agricultural fungicides.
Comparative Biological Activity
To contextualize the activity of this compound, it is useful to compare it with related compounds. The following table summarizes the biological activities of various pyrrole derivatives:
| Compound Name | Antifungal Activity | Other Activities |
|---|---|---|
| This compound | High | Potential herbicidal effects |
| Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | Moderate | Antibacterial activity |
| Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate | Low | Antimicrobial |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including cyclization and esterification processes. These methods allow for the introduction of different substituents, potentially enhancing the compound's biological activity or stability .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antifungal Efficacy: In vitro studies demonstrated that this compound effectively inhibited the growth of various phytopathogenic fungi, showcasing its potential as an agricultural fungicide .
- Structure-Activity Relationship (SAR): Research into SAR has revealed that modifications to the pyrrole ring significantly affect antifungal potency. For instance, substituents at specific positions on the ring can enhance or diminish activity against target fungi .
- Pharmacological Potential: Further investigations are ongoing to explore its interactions with other biological targets beyond fungal pathogens, which may reveal broader pharmacological applications.
Properties
Molecular Formula |
C8H9F2NO2 |
|---|---|
Molecular Weight |
189.16 g/mol |
IUPAC Name |
ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9F2NO2/c1-2-13-8(12)6-4-11-3-5(6)7(9)10/h3-4,7,11H,2H2,1H3 |
InChI Key |
LDZLDUKBPBJSRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















